molecular formula C22H22N4O4S B610633 s49076 CAS No. 1265965-22-7

s49076

Cat. No.: B610633
CAS No.: 1265965-22-7
M. Wt: 438.5 g/mol
InChI Key: AREYWCZYVPSHGS-NVMNQCDNSA-N
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Description

S-49076 is a novel, potent inhibitor of multiple receptor tyrosine kinases, specifically MET, AXL, and fibroblast growth factor receptors 1, 2, and 3. These kinases are involved in various cellular processes, including proliferation, migration, and survival. Aberrant activity of these kinases has been associated with tumor progression in several human malignancies .

Biochemical Analysis

Biochemical Properties

S49076 potently blocks the cellular phosphorylation of MET, AXL, and FGFRs and inhibits downstream signaling in vitro and in vivo . It interacts with these receptor tyrosine kinases (RTKs), which bind extracellular ligands to elicit cascades of recruitment and phosphorylation of downstream signaling proteins .

Cellular Effects

In cell models, this compound inhibits the proliferation of MET- and FGFR2-dependent gastric cancer cells, blocks MET-driven migration of lung carcinoma cells, and inhibits colony formation of hepatocarcinoma cells expressing FGFR1/2 and AXL . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the autophosphorylation and downstream signaling of MET, AXL, and FGFRs . It also inhibits the kinase activity of all tested clinically relevant mutated isoforms of MET and FGFR1/2 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has shown a good pharmacokinetic/pharmacodynamic relationship for MET and FGFR2 inhibition following oral administration, which correlated well with impact on tumor growth .

Dosage Effects in Animal Models

In animal models, a significant growth delay of subcutaneous tumors was observed at 50 mg/kg bid oral this compound in non-MET dependent models and at 3 mg/kg bid oral this compound in the GTL16 MET-dependent model .

Metabolic Pathways

This compound is involved in the metabolic pathways of MET, AXL, and FGFRs . It interacts with these enzymes and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound potently blocks cellular phosphorylation of MET, AXL, and FGFRs, suggesting that it can reach these targets within cells .

Subcellular Localization

Given its role as a kinase inhibitor, it is likely to be found wherever its target kinases (MET, AXL, and FGFRs) are located within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-49076 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of standard organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization and chromatography .

Industrial Production Methods

Industrial production of S-49076 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Properties

IUPAC Name

3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREYWCZYVPSHGS-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265965-22-7
Record name S-49076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265965227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-49076
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-49076
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ZUU7MATU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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